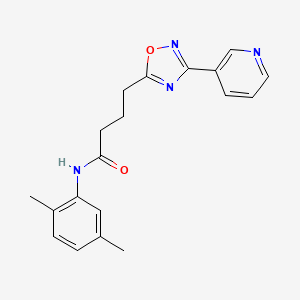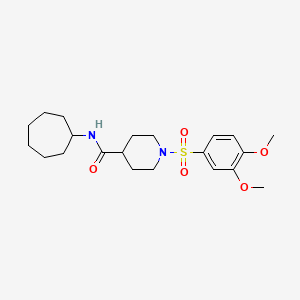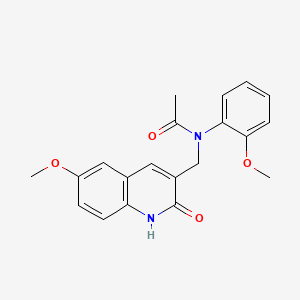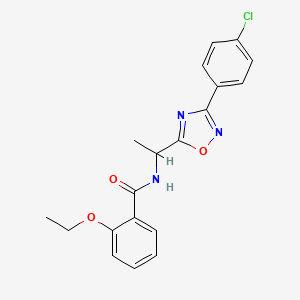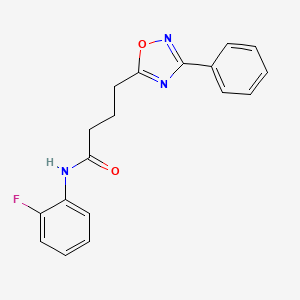
N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as FPhOx, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPhOx belongs to the class of oxadiazoles, which have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its ability to modulate multiple signaling pathways in cells. This compound inhibits the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation, survival, and apoptosis. This compound also disrupts the bacterial cell membrane by interacting with the lipid bilayer and causing membrane damage.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cells. It induces cell cycle arrest and apoptosis in cancer cells, inhibits bacterial growth, and reduces inflammation. This compound also modulates the expression of various genes involved in cell signaling and metabolism.
实验室实验的优点和局限性
One of the advantages of N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is its potent anticancer and antimicrobial activity. It has also been found to have low toxicity in normal cells, making it a promising candidate for further drug development. However, the synthesis of this compound is relatively complex and requires several steps, which may limit its use in large-scale production. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of this compound-based drugs for cancer and infectious diseases. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential side effects. Additionally, this compound could be modified to improve its potency and selectivity for specific targets. Finally, the synthesis method of this compound could be optimized to improve the yield and reduce the complexity of the process.
合成方法
The synthesis of N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-fluoroaniline and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then treated with butyryl chloride to obtain this compound. The yield of this compound is typically around 40-50% using this method.
科学研究应用
N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been investigated for its potential therapeutic applications in several areas of research. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
This compound has also been studied for its antimicrobial properties. It has been found to exhibit antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound inhibits bacterial growth by disrupting the bacterial cell membrane and causing cell death.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-14-9-4-5-10-15(14)20-16(23)11-6-12-17-21-18(22-24-17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWKIRYTWYGRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

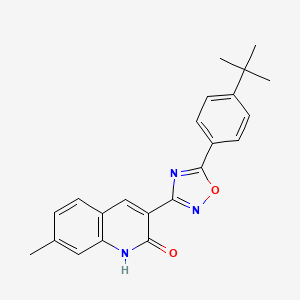

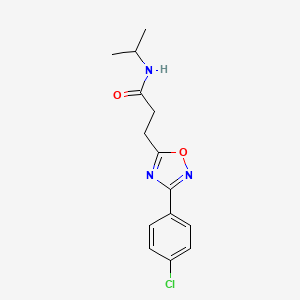

![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)

![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)
